molecular formula C9H18 B044741 1,2,4-Trimethylcyclohexane CAS No. 7667-60-9

1,2,4-Trimethylcyclohexane

Cat. No.: B044741
CAS No.: 7667-60-9
M. Wt: 126.24 g/mol
InChI Key: VCJPCEVERINRSG-IWSPIJDZSA-N
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Description

1,2,4-Trimethylcyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73967. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pyrolysis and Combustion

    T124MCH undergoes pyrolysis at different pressures to produce light hydrocarbons and aromatics. The CH3 consumption reactions are significant in promoting these reactions (Liu et al., 2020). This process is relevant in understanding fuel characteristics and combustion processes.

  • Stereochemistry and Mass Spectrometry

    The study of thermochemically stable isomers of T124MCH and related compounds reveals insights into stereochemical effects in mass spectrometry, with strain energies influencing ion abundances (Herzschuh, Mann, & Rennecke, 1985).

  • Synthesis and Characterization

    The synthesis of geometric isomers of T124MCH has been demonstrated, highlighting stereospecificity and the Wolff-Kishner reduction of some ketones (Mahmoud, 1968).

  • Energy Transfer in Solutions

    T124MCH has been used to study energy transfer in binary solutions, aiding in the determination of absolute quantum yields and rate parameters in chemical reactions (Abu-Zeid, Moreno-Bernal, & Lopez, 1979).

  • Biological Impact Studies

    Research has explored the role of nitric oxide and Erk1/2 kinases in reactive oxygen species formation in cells exposed to T124MCH. This work is important in understanding the cellular response to organic solvents (Myhre, Sterri, Bogen, & Fonnum, 2004).

  • Catalysis and Polymerization

    The compound has been studied in the context of catalysis, particularly in the selective trimerization of alkenes, revealing insights into the production of various hydrocarbon products (Coxon & Köhn, 2016).

  • Organic Synthesis

    Studies have been conducted on the synthesis and conformational analysis of saturated 1,2,4-triazacyclohexanes, providing information on the kinetic and thermodynamic aspects of these reactions (Katritzky & Patel, 1979).

  • Environmental Impact

    The presence of brominated flame retardants like T124MCH in the environment, specifically in Canadian Arctic beluga, has been reported, raising concerns about the impact on wildlife (Tomy et al., 2008).

Mechanism of Action

The mechanism of action of 1,2,4-Trimethylcyclohexane involves various chemical reactions. The isomerization reactions transform the C9H17 radicals to branch-chain hydrocarbons, which are the precursors of light hydrocarbons such as ethane and propene .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,4-Trimethylcyclohexane involves the alkylation of cyclohexane with isobutylene followed by isomerization using a catalyst.", "Starting Materials": ["Cyclohexane", "Isobutylene", "Sulfuric acid"], "Reaction": [ "Step 1: Mix cyclohexane and isobutylene in the presence of sulfuric acid as a catalyst.", "Step 2: Heat the mixture to 60-70°C and stir for several hours.", "Step 3: Cool the mixture and extract the product using a solvent such as diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Purify the product using distillation or recrystallization." ] }

CAS No.

7667-60-9

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(1R,2R,4R)-1,2,4-trimethylcyclohexane

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

VCJPCEVERINRSG-IWSPIJDZSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C)C

SMILES

CC1CCC(C(C1)C)C

Canonical SMILES

CC1CCC(C(C1)C)C

Pictograms

Flammable

Synonyms

(1α,2β,4β)-1,2,4-Trimethylcyclohexane;  trans,cis-1,2,4-Trimethylcyclohexane;  NSC 73967;  trans, cis-1,2,4-Trimethylcyclohexane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylcyclohexane
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1,2,4-Trimethylcyclohexane
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1,2,4-Trimethylcyclohexane
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1,2,4-Trimethylcyclohexane
Reactant of Route 5
1,2,4-Trimethylcyclohexane
Reactant of Route 6
1,2,4-Trimethylcyclohexane

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